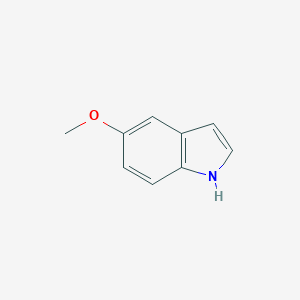

5-Methoxyindole

概要

説明

準備方法

合成経路と反応条件

3-キヌクリジニルベンジル酸エステルの合成には、ベンジル酸のキヌクリジンから誘導されたアルコールとのエステル化が含まれます . 反応は通常、酸触媒を必要とし、完全なエステル化を確実にするために還流条件下で行われます .

工業生産方法

工業設定では、BZ3の生産は同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の一貫性と品質を確保することが含まれます . 工業生産には、BZ3を純粋な結晶形で得るための再結晶などの精製工程も含まれます .

化学反応の分析

反応の種類

3-キヌクリジニルベンジル酸エステルは、次のようないくつかの種類の化学反応を受けます。

酸化: BZ3は、使用される条件と試薬に応じて、さまざまな酸化生成物を形成するために酸化することができます.

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、BZ3の酸化はさまざまなカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究への応用

3-キヌクリジニルベンジル酸エステルは、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Antifungal Activity

Recent studies have highlighted the antifungal properties of 5-methoxyindole, particularly against Fusarium graminearum, a notorious pathogen affecting wheat crops.

- Mechanism of Action : The compound inhibits the growth and conidia germination of F. graminearum, inducing malformation and reactive oxygen species (ROS) accumulation in fungal cells. It downregulates genes associated with ROS scavenging, leading to cell death in the pathogen .

- Case Study : A study demonstrated that this compound significantly reduced fungal infection rates in wheat, suggesting its potential as a natural fungicide .

Neuropharmacological Potential

This compound has been investigated for its neuroprotective effects, particularly through its derivatives.

- Radical Scavenging Properties : Two derivatives of this compound carboxylic acid were synthesized and tested for their ability to scavenge free radicals. These compounds showed promising results in reducing oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

- Case Study : In vitro evaluations indicated that these derivatives could effectively inhibit oxidative damage induced by iron, showcasing their antioxidant capabilities .

Role in Human Metabolism

This compound is recognized as a metabolite that can be found in human blood, although it is not naturally occurring. Its presence is linked to exposure to the compound or its derivatives.

- Exposome Studies : It is part of the human exposome, which encompasses all environmental exposures throughout an individual's life and their health implications. Research indicates that elevated levels of this compound may be associated with certain health conditions .

Pharmacological Applications

The compound serves as a core structure for several pharmacologically active molecules.

- Melatonin Analog : As a structural analog of melatonin, this compound may act as an endogenous ligand for various receptors including PPARγ and serotonin receptors (5-HT3). This suggests potential applications in sleep regulation and mood disorders .

- Case Study : Research into its agonistic effects on PPARγ has opened avenues for investigating anti-inflammatory and metabolic effects, which are crucial for conditions like obesity and diabetes .

Synthetic Applications

This compound is utilized in synthetic chemistry for producing various derivatives.

- Synthesis of Indirubins : It has been shown to participate in reactions that yield indirubins, which are valuable dyes and have biological significance. The synthesis involves modulating reaction conditions to optimize yields .

- Case Study : A systematic assay demonstrated that electron-deficient indoles substituted at specific positions yielded significant amounts of indirubins under controlled conditions, showcasing the versatility of this compound in synthetic pathways .

Summary Table of Applications

作用機序

3-キヌクリジニルベンジル酸エステルは、ムスカリン性アセチルコリン受容体を拮抗することで効果を発揮します . この作用は、神経伝達物質であるアセチルコリンの受容体への結合を阻害し、さまざまな生理的および心理的影響をもたらします . これらの受容体の遮断は、正常なコリン作動性シグナル伝達を妨げ、せん妄、幻覚、認知機能障害などの症状を引き起こします .

類似の化合物との比較

類似の化合物

BZ3の独自性

3-キヌクリジニルベンジル酸エステルを他の類似の化合物から際立たせているのは、その高い効力と作用の持続時間です . BZ3のユニークな化学構造により、ムスカリン性受容体に効果的に結合することができ、他の抗コリン剤と比較してより顕著でより持続的な効果をもたらします .

類似化合物との比較

Similar Compounds

Atropine: Like BZ3, atropine is an anticholinergic agent that blocks muscarinic acetylcholine receptors.

Scopolamine: Another anticholinergic compound, scopolamine, also shares similar receptor antagonism properties with BZ3.

Uniqueness of BZ3

What sets 3-Quinuclidinyl benzilate apart from other similar compounds is its high potency and prolonged duration of action . BZ3’s unique chemical structure allows it to bind more effectively to muscarinic receptors, resulting in more pronounced and longer-lasting effects compared to other anticholinergic agents .

生物活性

5-Methoxyindole is a chemical compound that has garnered attention for its diverse biological activities, particularly its neuroprotective, antioxidant, and antifungal properties. This article delves into the various aspects of its biological activity, supported by research findings and case studies.

This compound is an indole derivative characterized by a methoxy group at the 5-position. Its synthesis has been reported through various methods, including the conversion from 5-methoxy-2-oxindole .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound and its derivatives. Research demonstrated that these compounds exhibit significant inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases like Alzheimer's. The compounds showed strong antioxidant activity and were effective in reducing oxidative stress in neuronal cells. For instance, in vitro tests indicated their ability to suppress lipid peroxidation and protect against neurotoxicity induced by oxidative stressors .

Table 1: Neuroprotective Effects of this compound Derivatives

| Compound | MAO-B Inhibition | Antioxidant Activity | Neuroprotection Against |

|---|---|---|---|

| This compound | Strong | High | SH-SY5Y Cells |

| 5-Methoxy-Indole Carboxylic Acid | Moderate | Moderate | Rat Brain Synaptosomes |

Antifungal Activity

This compound has also been studied for its antifungal properties, particularly against Fusarium graminearum, a pathogen affecting wheat crops. The compound demonstrated potent inhibitory effects on fungal growth, conidia formation, and germination. It induced reactive oxygen species (ROS) accumulation in fungal cells, leading to cell death and malformation of hyphae and conidia .

Case Study: Antifungal Mechanism

In a study examining the effects of this compound on Fusarium graminearum, it was found that treatment with concentrations as low as 0.1 mM significantly inhibited conidial germination. The compound's mechanism involved downregulation of genes responsible for ROS scavenging, which further exacerbated oxidative damage to the fungal cells .

Pharmacological Properties

The pharmacological properties of this compound extend beyond neuroprotection and antifungal activity. It has been assessed for its potential in various therapeutic applications due to its structural similarity to melatonin, which is known for regulating circadian rhythms and exhibiting immunomodulatory effects . The following table summarizes key pharmacological properties:

Table 2: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Antioxidant | Reduces oxidative stress in neuronal cells |

| MAO-B Inhibition | Inhibits monoamine oxidase B |

| Antifungal | Inhibits growth of Fusarium graminearum |

| Cytoprotective | Protects against cellular toxicity |

特性

IUPAC Name |

5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143424 | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-94-6 | |

| Record name | 5-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Methoxyindole, a homolog of melatonin, exhibits strong antifungal activity against Fusarium graminearum by inhibiting its growth, conidia formation, and germination. [] This effect is mediated by inducing malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia. [] Additionally, this compound downregulates genes involved in scavenging reactive oxygen species in F. graminearum. [] this compound also acts as a potent inhibitor of respiration and potassium ion transport in the archaebacterium Haloferax volcanii, suggesting a potential target in its respiratory chain. []

ANone: * Molecular Formula: C9H9NO* Molecular Weight: 147.17 g/mol

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in biological samples. [, , ]

- High Performance Liquid Chromatography (HPLC): Employed for separation and quantification, often coupled with fluorometric detection. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to analyze conformational changes. []

- Infrared (IR) Spectroscopy: Used to identify functional groups and characterize conformational changes. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions and dipole moments. [, ]

ANone: The provided research papers do not extensively discuss material compatibility or stability of this compound under various conditions beyond specific applications:

- Stability in Urine Samples: this compound is stable in human urine when stored at -20°C, but degrades at room temperature, especially if the urine is not acidified to pH 4-5. []

- Electrochemical Polymer Coating: A study utilized a poly(2,2-bithiophene-co-5-Methoxyindole)-oxide graphene composite coating for solid-phase microextraction, demonstrating high thermal stability up to 400°C and reusability for at least 180 extractions without performance loss. []

ANone: The provided abstracts do not report any catalytic properties or applications for this compound. The focus remains on its biological activities and applications.

ANone: Yes, computational chemistry has been applied in the following ways:

- Conformational Analysis: Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to study the conformational changes in this compound upon UV irradiation, identifying the formation of 3H-tautomers and indolyl radicals. []

- Molecular Docking: This technique was used to identify four putative melatonin receptors in Nicotiana benthamiana that potentially interact with this compound. []

ANone: While the provided abstracts don't explicitly detail comprehensive SAR studies for this compound, several observations can be made:

- Methoxy Group Importance: Comparing this compound to its parent compound, indole, highlights the significance of the methoxy group for certain activities. For instance, this compound exhibits distinct spectroscopic properties and conformational behavior compared to indole. []

- Side Chain Modifications: Studies investigating the antitumor activity of indol-3-yl-glyoxylic acid podophyllotoxin derivatives involved modifications at the indole nitrogen. Some of these derivatives, particularly those incorporating a this compound moiety, exhibited favorable antitumor activities. []

ANone: The research primarily focuses on the biological activity of this compound. Information on its stability under various conditions and formulation strategies is limited to the following:

- Urine Sample Stability: As mentioned earlier, this compound is stable in urine at -20°C but degrades at room temperature, especially at higher pH. Acidifying the urine to pH 4-5 improves its stability. []

- Renewed Interest (Recent Decades): More recent studies have focused on exploring the diverse biological activities of this compound, including its antifungal properties, [] effects on ovarian function, [] and potential as a biomarker for melanoma progression. [, , , ]

A: * Plant Science and Agriculture: Research on this compound extends to plant science, demonstrating its ability to induce immune responses and disease resistance in Nicotiana benthamiana plants. [] This finding suggests potential applications in agriculture for developing disease-resistant crops.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。